1-(4-chloro-3-nitrobenzylidene)-2-(2,4-dinitrophenyl)hydrazine
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Overview
Description
1-(4-chloro-3-nitrobenzylidene)-2-(2,4-dinitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-3-nitrobenzylidene)-2-(2,4-dinitrophenyl)hydrazine typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-3-nitrobenzylidene)-2-(2,4-dinitrophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield amino derivatives, while substitution of the chloro group could result in various substituted hydrazones.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(4-chloro-3-nitrobenzylidene)-2-(2,4-dinitrophenyl)hydrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups can play a role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzylidene)-2-(2,4-dinitrophenyl)hydrazine
- 1-(4-nitrobenzylidene)-2-(2,4-dinitrophenyl)hydrazine
- 1-(4-chloro-3-nitrobenzylidene)-2-(phenyl)hydrazine
Uniqueness
1-(4-chloro-3-nitrobenzylidene)-2-(2,4-dinitrophenyl)hydrazine is unique due to the presence of both chloro and nitro groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups can enhance its biological activity and make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2,4-dinitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN5O6/c14-10-3-1-8(5-12(10)18(22)23)7-15-16-11-4-2-9(17(20)21)6-13(11)19(24)25/h1-7,16H/b15-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRTVMJSCJGMGD-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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